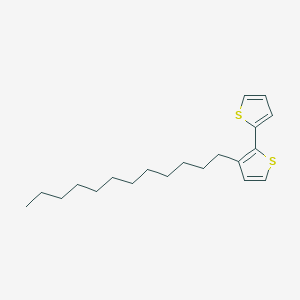

2,2'-Bithiophene, 3-dodecyl-

Description

Significance of Bithiophene Architectures in Conjugated Systems

Bithiophene units are a cornerstone of many conjugated polymers, which are organic polymers that conduct electricity. These materials derive their unique electronic and optical properties from their structure of alternating single and double bonds along the polymer backbone. This conjugation allows for the delocalization of pi-electrons, creating a pathway for electrical charge to travel.

The inclusion of bithiophene units in a polymer chain offers several advantages:

Enhanced Electronic Properties The sulfur atom in the thiophene (B33073) ring has lone pairs of electrons that can participate in the conjugated system, which can improve charge transport.

Structural Stability Thiophene-based polymers are known for their environmental and thermal stability. researchgate.net

Tunability The bithiophene structure can be chemically modified in various ways to fine-tune the resulting material's properties. researchgate.net For instance, substituting the bithiophene unit at different positions can significantly impact the planarity and crystallinity of the polymer, which in turn affects device performance. rsc.org

The way individual thiophene rings are linked together also plays a crucial role. For example, head-to-tail linkages in polythiophenes lead to a more planar and highly conjugated polymer backbone, whereas head-to-head linkages can cause the thiophene rings to twist, disrupting conjugation. cmu.edu

Role of Alkyl Substituents, with Specific Reference to Dodecyl Chains, in Modulating Material Properties

Attaching alkyl chains, such as dodecyl groups, to the bithiophene backbone is a key strategy for manipulating the properties of these materials. While the conjugated backbone governs the primary electronic characteristics, the side chains have a profound influence on the material's processability and solid-state organization.

Key functions of alkyl substituents include:

Solubility Unsubstituted polythiophenes are generally insoluble, which makes them difficult to process into thin films for electronic devices. wikipedia.org Adding long alkyl chains, like dodecyl groups, significantly improves their solubility in common organic solvents. researchgate.netcmu.edu This allows for the use of solution-based processing techniques like spin-coating and printing to fabricate devices.

Morphology and Packing The length and branching of the alkyl chains influence how the polymer chains pack together in the solid state. This intermolecular organization is critical for efficient charge transport between chains. Longer alkyl chains, such as dodecyl, can act as spacers, which can sometimes disrupt the close packing of the polymer backbones. nih.gov However, they can also promote interdigitation between chains, which can enhance ordering. nih.gov

Electronic Properties While the primary role of alkyl chains is often considered to be improving processability, they can also have a secondary electronic effect. The electron-donating nature of alkyl groups can influence the polymer's oxidation potential and energy levels. wikipedia.orgmdpi.com The steric hindrance caused by bulky side chains can also force the polymer backbone to adopt a more twisted conformation, which can affect the conjugation length and, consequently, the material's optical and electronic properties. nih.gov

The dodecyl group, a twelve-carbon alkyl chain, is frequently used in this context. It provides a good balance of imparting solubility without being so long that it excessively disrupts the intermolecular packing necessary for good electronic performance.

Overview of Research Trajectories for 3-Dodecyl-2,2'-Bithiophene and its Polymeric Counterparts

Research involving 3-dodecyl-2,2'-bithiophene and its resulting polymers, most notably poly(3-dodecylthiophene) (P3DDT), has been focused on harnessing their properties for various electronic applications.

Early research focused on the chemical synthesis of soluble and processable conducting polymers, with P3DDT being a prime example. researchgate.net A significant area of investigation has been the relationship between the polymer's structure and its electrical and optical properties. For example, studies have compared the properties of P3DDT with other poly(3-alkylthiophenes) like poly(3-hexylthiophene) (P3HT). Research has shown that the length of the alkyl side chain affects the absorption and emission spectra of the polymers in both solution and thin-film form, as well as their energy band gaps. lnpu.edu.cn

Current and future research directions include:

Advanced Transistors The use of bithiophene-based polymers in organic field-effect transistors (OFETs) is a major area of research. acs.org Scientists are exploring how to control the polymer's molecular weight and the substitution pattern on the bithiophene unit to improve charge carrier mobility and device stability. acs.orgbohrium.com

Solar Cells These materials are being investigated as donor materials in organic photovoltaic (OPV) devices, or solar cells. nih.gov The ability to tune the energy levels of the polymer through chemical modification is crucial for optimizing the efficiency of these devices.

Sensors The optical properties of polythiophenes can change in response to their environment, making them attractive for use in chemical and biological sensors. wikipedia.org

Bioelectronics The ability of some conjugated polymers to conduct both ions and electrons makes them suitable for applications in bioelectronics, where they can interface with biological systems. bohrium.com

The development of new synthetic methods, such as catalyst transfer polycondensation, has enabled better control over the polymer's structure, leading to materials with improved performance. nih.gov The overarching goal is to precisely control the synthesis to achieve materials with tailored properties for specific high-performance applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-dodecyl-2-thiophen-2-ylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30S2/c1-2-3-4-5-6-7-8-9-10-11-13-18-15-17-22-20(18)19-14-12-16-21-19/h12,14-17H,2-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMTVAIUZKKCPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=C(SC=C1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435478 | |

| Record name | 2,2'-Bithiophene, 3-dodecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119889-85-9 | |

| Record name | 2,2'-Bithiophene, 3-dodecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies of 3 Dodecyl 2,2 Bithiophene and Its Derivatives

Monomer Synthesis Routes for 3-Dodecyl-2,2'-Bithiophene

The regioselective synthesis of 3-dodecyl-2,2'-bithiophene, where two thiophene (B33073) rings are linked at their 2-positions and the dodecyl chain is specifically at the 3-position of one ring, can be achieved through several robust organometallic cross-coupling strategies.

The Suzuki-Miyaura coupling is a highly effective and widely used method for forming carbon-carbon bonds, particularly for creating biaryl systems like bithiophenes. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. For the synthesis of 3-dodecyl-2,2'-bithiophene, the typical approach involves reacting a boronic acid or ester derivative of one thiophene with a halogenated partner of the other.

A common pathway is the coupling of (3-dodecylthiophen-2-yl)boronic acid with 2-bromothiophene (B119243). The boronic acid intermediate is first prepared from 2-bromo-3-dodecylthiophene (B52688) via lithium-halogen exchange followed by reaction with a trialkyl borate. The subsequent Suzuki coupling is performed in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and an aqueous base like sodium carbonate. The reaction is typically run in a two-phase solvent system, such as toluene (B28343) and water, to facilitate the reaction.

Table 1: Example of Suzuki-Miyaura Coupling for 3-Dodecyl-2,2'-Bithiophene Synthesis

| Reactant A | Reactant B | Catalyst System | Conditions | Product | Reported Yield |

|---|---|---|---|---|---|

| (3-Dodecylthiophen-2-yl)boronic acid | 2-Bromothiophene | Pd(PPh₃)₄, 2M Na₂CO₃ (aq) | Toluene, reflux, 12-18 h | 3-Dodecyl-2,2'-bithiophene | 75-85% |

This route is a precursor to another powerful palladium-catalyzed reaction, the Stille coupling. It is a multi-step process that offers excellent control over regiochemistry. The synthesis begins with 3-dodecylthiophene (B10105), which is regioselectively metallated at the C2 position.

Lithiation: 3-Dodecylthiophene is treated with a strong base, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The acidic proton at the C2 position is preferentially abstracted, forming 3-dodecyl-2-lithiothiophene.

Stannylation: The highly reactive lithiated intermediate is immediately quenched with an organotin halide, such as trimethyltin (B158744) chloride (Me₃SnCl), to yield 3-dodecyl-2-(trimethylstannyl)thiophene. This stannylated compound is generally stable and can be purified by chromatography.

Stille Coupling: The purified stannane (B1208499) is then coupled with 2-bromothiophene using a palladium catalyst, for instance, dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂], in a solvent like anhydrous THF or toluene under reflux.

This sequence ensures the formation of the C-C bond exclusively between the C2 position of the 3-dodecylthiophene unit and the C2 position of the second thiophene ring.

Table 2: Stille Coupling Route to 3-Dodecyl-2,2'-Bithiophene

| Reactant A | Reactant B | Catalyst System | Conditions | Product | Reported Yield |

|---|---|---|---|---|---|

| 3-Dodecyl-2-(trimethylstannyl)thiophene | 2-Bromothiophene | PdCl₂(PPh₃)₂ | Anhydrous THF, reflux, 24 h | 3-Dodecyl-2,2'-bithiophene | ~90% |

Beyond Suzuki and Stille couplings, other organometallic reactions are employed, most notably the Kumada coupling. This method utilizes a Grignard reagent and is often catalyzed by nickel complexes.

The process involves the preparation of a Grignard reagent from 2-bromo-3-dodecylthiophene by reacting it with magnesium turnings in an etheral solvent like THF. This organomagnesium species, (3-dodecylthiophen-2-yl)magnesium bromide, is then coupled with a second equivalent of a halothiophene, such as 2-bromothiophene. A common catalyst for this reaction is [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [Ni(dppp)Cl₂]. Kumada coupling is valued for its use of readily available and cost-effective reagents. The primary challenge lies in the potential for homo-coupling of the Grignard reagent, which can be minimized by careful control of reaction conditions.

Synthesis of Halogenated 3-Dodecyl-2,2'-Bithiophene Derivatives (e.g., Brominated Forms)

For subsequent polymerization, 3-dodecyl-2,2'-bithiophene must be functionalized with reactive handles, most commonly halogens. Bromination is the most prevalent method. The regioselectivity of this reaction is crucial. The unsubstituted α-position (C5) of the bithiophene system is the most electronically rich and sterically accessible site for electrophilic substitution.

Monobromination is achieved by treating 3-dodecyl-2,2'-bithiophene with one equivalent of a brominating agent like N-bromosuccinimide (NBS). The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or chloroform (B151607) (CHCl₃) at or below room temperature to ensure high selectivity for the C5 position, yielding 5-bromo-3-dodecyl-2,2'-bithiophene. This product is a vital asymmetric monomer for synthesizing regioregular head-to-tail polythiophenes.

Table 3: Regioselective Bromination of 3-Dodecyl-2,2'-Bithiophene

| Starting Material | Reagent | Conditions | Product | Reported Yield |

|---|---|---|---|---|

| 3-Dodecyl-2,2'-bithiophene | N-Bromosuccinimide (1.0 eq.) | DMF, 0 °C to RT, 2 h | 5-Bromo-3-dodecyl-2,2'-bithiophene | >95% |

Synthesis of Stannylated 3-Dodecyl-2,2'-Bithiophene Derivatives

Stannylated derivatives of 3-dodecyl-2,2'-bithiophene are key monomers for Stille polymerization, a cornerstone method for producing high-quality conjugated polymers. These derivatives are typically prepared from their halogenated precursors.

The synthesis of 5-(trimethylstannyl)-3-dodecyl-2,2'-bithiophene begins with the previously prepared 5-bromo-3-dodecyl-2,2'-bithiophene. The process involves a lithium-halogen exchange reaction, where the bromo-substituted monomer is treated with n-butyllithium at very low temperatures (-78 °C) in anhydrous THF. This generates a highly reactive lithiated bithiophene intermediate. This intermediate is then immediately quenched by adding trimethyltin chloride (Me₃SnCl), which replaces the lithium atom with a trimethylstannyl group. The resulting stannylated monomer is often purified via recrystallization or chromatography to ensure high purity for polymerization.

This two-step functionalization provides a stable yet highly reactive monomer ready for palladium-catalyzed self-condensation or cross-coupling reactions to build polymer chains.

Table 4: Synthesis of Stannylated 3-Dodecyl-2,2'-Bithiophene

| Starting Material | Reagents | Conditions | Product | Reported Yield |

|---|---|---|---|---|

| 5-Bromo-3-dodecyl-2,2'-bithiophene | 1) n-Butyllithium (1.1 eq.) 2) Trimethyltin chloride (1.2 eq.) | Anhydrous THF, -78 °C, 2 h | 5-(Trimethylstannyl)-3-dodecyl-2,2'-bithiophene | 80-92% |

Table of Mentioned Chemical Compounds

| Chemical Name | Abbreviation/Formula | Role in Synthesis |

| 3-Dodecyl-2,2'-bithiophene | C₂₀H₃₀S₂ | Target monomer, starting material for functionalization |

| 2-Bromothiophene | C₄H₃BrS | Coupling partner in Suzuki, Stille, and Kumada reactions |

| (3-Dodecylthiophen-2-yl)boronic acid | C₁₆H₂₇BO₂S | Organoboron reactant for Suzuki coupling |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | Catalyst for Suzuki coupling |

| Sodium Carbonate | Na₂CO₃ | Base used in Suzuki coupling |

| 3-Dodecylthiophene | C₁₆H₂₈S | Precursor for lithiation and stannylation |

| n-Butyllithium | n-BuLi | Strong base for lithiation and lithium-halogen exchange |

| Tetrahydrofuran | THF | Anhydrous solvent for organometallic reactions |

| Trimethyltin Chloride | Me₃SnCl | Reagent for creating stannylated intermediates |

| 3-Dodecyl-2-(trimethylstannyl)thiophene | C₁₉H₃₄SSn | Stannylated intermediate for Stille coupling |

| Dichlorobis(triphenylphosphine)palladium(II) | PdCl₂(PPh₃)₂ | Catalyst for Stille coupling |

| 2-Bromo-3-dodecylthiophene | C₁₆H₂₇BrS | Precursor for Grignard reagent formation and boronic acid synthesis |

| Magnesium | Mg | Metal for Grignard reagent preparation |

| [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) | Ni(dppp)Cl₂ | Catalyst for Kumada coupling |

| N-Bromosuccinimide | NBS | Electrophilic brominating agent |

| N,N-Dimethylformamide | DMF | Polar aprotic solvent for bromination |

| 5-Bromo-3-dodecyl-2,2'-bithiophene | C₂₀H₂₉BrS₂ | Halogenated monomer for polymerization or further functionalization |

| 5-(Trimethylstannyl)-3-dodecyl-2,2'-bithiophene | C₂₃H₃₈S₂Sn | Stannylated monomer for Stille polymerization |

Polymerization Approaches and Mechanisms

Chemical Polymerization Techniques

Chemical polymerization methods are widely employed for the large-scale synthesis of polythiophenes and their derivatives. These techniques often involve the use of catalysts or oxidizing agents to initiate and propagate the polymer chain.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of well-defined conjugated polymers with controlled molecular weights and regioregularity.

Stille Coupling is a versatile method that involves the reaction of an organostannane with an organohalide in the presence of a palladium catalyst. wiley-vch.de For the synthesis of poly(3-dodecyl-2,2'-bithiophene), this typically involves the polycondensation of a distannylated 3-dodecyl-2,2'-bithiophene monomer with a dihalogenated comonomer, or the self-condensation of a monomer bearing both a stannyl (B1234572) and a halide group. wiley-vch.deamazonaws.com The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The use of catalysts like tetrakis(triphenylphosphine)palladium(0) is common in these reactions. rsc.org One of the key advantages of Stille coupling is its tolerance to a wide variety of functional groups, allowing for the synthesis of a diverse range of copolymers. wiley-vch.de For instance, copolymers of 3-dodecyl-2,2'-bithiophene with electron-deficient units have been synthesized using this method to tune the electronic properties of the resulting material. acs.org

Yamamoto Polymerization is another significant transition-metal-catalyzed method that typically involves the dehalogenation polycondensation of dihaloaromatic compounds using a zerovalent nickel complex, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)₂]. cmu.edu This method is particularly effective for the synthesis of regioregular polythiophenes. rsc.org The polymerization of 3,3'-dihalo-2,2'-bithiophene derivatives via Yamamoto coupling can lead to polymers with a high degree of structural order. The reaction proceeds through the oxidative addition of the dihalo-monomer to the nickel(0) complex, followed by a series of reductive elimination steps that form the polymer backbone.

A comparison of reaction conditions for these methods is presented below:

| Polymerization Method | Catalyst/Reagent | Monomers | Solvent | Temperature | Ref. |

| Stille Coupling | Pd(PPh₃)₄ | 5,5'-bis(trimethylstannyl)-3,3'-didodecyl-2,2'-bithiophene and a dihalo-comonomer | Toluene (B28343) or DMF | 80-110 °C | tue.nlunimib.it |

| Yamamoto Polymerization | Ni(dppp)Cl₂ or Ni(COD)₂ | 2,5-dihalo-3-alkylthiophene | THF or DMF | Room Temp. to 80 °C | cmu.educmu.edu |

This table presents typical conditions and may vary depending on the specific monomers and desired polymer characteristics.

Oxidative polymerization is a straightforward and widely used method for synthesizing polythiophenes. It involves the use of an oxidizing agent, most commonly iron(III) chloride (FeCl₃), to initiate the polymerization of the thiophene (B33073) monomer. acs.org The reaction is typically carried out by adding a solution of FeCl₃ to a solution of the monomer, such as 3-dodecylthiophene (B10105), in an appropriate solvent like chloroform (B151607) or acetonitrile (B52724). ethz.chresearchgate.net The mechanism is believed to proceed through the formation of a radical cation on the thiophene ring, which then couples with other radical cations or neutral monomers to form the polymer chain. acs.org

While this method is cost-effective and can be performed under ambient conditions, it often leads to polymers with lower regioregularity compared to transition metal-catalyzed methods, resulting in a mixture of head-to-tail and head-to-head linkages. rsc.org This can affect the planarity of the polymer backbone and, consequently, its electronic and optical properties.

Electrochemical Polymerization Strategies (e.g., Cyclic Voltammetry, Potentiostatic/Galvanostatic Methods)

Electrochemical polymerization offers a high degree of control over the deposition of polymer films onto an electrode surface. This technique is particularly useful for the fabrication of electronic devices. The polymerization is initiated by applying an electrical potential to a solution containing the monomer and a supporting electrolyte.

Cyclic Voltammetry (CV) is a potentiodynamic technique where the potential is swept linearly between two set values. During the anodic sweep, the monomer is oxidized to form radical cations, which then polymerize on the electrode surface. acs.orgdtic.mil The growth of the polymer film can be monitored by the increase in the redox currents with each successive cycle. The scan rate is a critical parameter, as it can influence the morphology and properties of the resulting polymer film. acs.orgresearchgate.net For instance, in the electropolymerization of some bithiophene derivatives, the anodic and cathodic peak currents have been observed to increase linearly with the potential sweep rate. acs.org

Potentiostatic and Galvanostatic Methods are alternative electrochemical techniques. In the potentiostatic method, a constant potential is applied to the working electrode to initiate and sustain polymerization. researchgate.netrsc.org In the galvanostatic method, a constant current is passed through the electrochemical cell. researchgate.netresearchgate.net Both methods allow for the controlled growth of polymer films. For example, poly[3,3'-dialkylsulfanyl-2,2'-bithiophene] films have been successfully deposited using both potentiostatic and galvanostatic approaches, with the quality of the film depending on factors like the size of the pendant group. acs.org

The table below summarizes key aspects of these electrochemical methods:

| Method | Control Parameter | Key Feature | Typical Conditions | Ref. |

| Cyclic Voltammetry | Linearly swept potential | Allows for monitoring of film growth in real-time. | Monomer in acetonitrile with a supporting electrolyte (e.g., TBAPF₆), scan rate of 50-100 mV/s. | acs.orgresearchgate.net |

| Potentiostatic | Constant potential | Precise control over the oxidation potential. | Applied potential is set at or slightly above the monomer's oxidation potential. | acs.orgresearchgate.net |

| Galvanostatic | Constant current | Control over the rate of polymerization. | Current densities typically in the range of 100-500 µA/cm². | acs.orgresearchgate.net |

This table provides a general overview; specific parameters are highly dependent on the experimental setup and desired film properties.

Control of Polymerization Regioregularity (Head-to-Tail vs. Head-to-Head Linkages)

The regioregularity of poly(3-substituted thiophenes) is a critical factor that significantly influences their physical and electronic properties. The substitution at the 3-position of the thiophene ring leads to the possibility of different coupling patterns during polymerization.

Head-to-Tail (HT) coupling: This refers to the linkage between the 2-position of one monomer and the 5-position of the next. This arrangement leads to a more planar and ordered polymer backbone, which facilitates π-π stacking and enhances charge carrier mobility. rsc.orgresearchgate.net

Head-to-Head (HH) and Tail-to-Tail (TT) couplings: These linkages result from the coupling at the 2,2'- and 5,5'-positions, respectively. These "miscouplings" introduce steric hindrance between the alkyl side chains, causing the thiophene rings to twist out of planarity and disrupting the π-conjugation along the polymer backbone. rsc.org

The degree of regioregularity can be quantified using ¹H NMR spectroscopy by analyzing the chemical shifts of the aromatic protons. ethz.ch Transition metal-catalyzed methods, such as the McCullough and Rieke methods (which are variations of Kumada and Yamamoto couplings), are known to produce poly(3-alkylthiophene)s with a high percentage of HT couplings, often exceeding 95%. cmu.edu For example, a study on the synthesis of structurally homogeneous poly(3-dodecylthiophene) reported a regioregularity of 96% HT-HT couplings. cmu.edu In contrast, oxidative polymerization with FeCl₃ typically yields polymers with lower regioregularity.

The control of regioregularity is crucial as it directly impacts the material's properties. Highly regioregular polymers exhibit improved crystallinity, higher charge carrier mobility, and red-shifted absorption spectra, which are desirable for applications in organic field-effect transistors and solar cells. rsc.orgstanford.edu

Copolymerization with Other Conjugated Monomers

Copolymerization of 3-dodecyl-2,2'-bithiophene with other conjugated monomers is a powerful strategy to fine-tune the optoelectronic properties of the resulting materials. By incorporating different monomer units into the polymer backbone, it is possible to modulate the band gap, HOMO/LUMO energy levels, and charge transport characteristics. mdpi.comacs.org

A common approach is the synthesis of donor-acceptor (D-A) copolymers, where the electron-rich 3-dodecyl-2,2'-bithiophene unit is copolymerized with an electron-deficient monomer. mdpi.comacs.org This design strategy can lead to materials with low band gaps, which is advantageous for applications in organic photovoltaics as it allows for the absorption of a broader range of the solar spectrum.

Examples of comonomers that have been copolymerized with bithiophene derivatives include benzothiadiazole (BT) and its derivatives, diketopyrrolopyrrole (DPP), and isoindigo (IID). mdpi.comucl.ac.uk The properties of the resulting copolymers are highly dependent on the nature of the comonomer and the monomer feed ratio during polymerization.

The following table presents some examples of copolymers based on bithiophene derivatives and their key properties:

| Copolymer System | Comonomer Type | Key Properties | Potential Application | Ref. |

| Poly(3-dodecylthiophene-co-2,2'-bithiophene) | Electron-rich | Tunable conductivity and thermal stability. | Organic electronics | ethz.ch |

| Copolymers with Benzothiadiazole (BT) derivatives | Electron-acceptor | Low band gap, good for charge separation. | Organic photovoltaics | mdpi.comresearchgate.net |

| Copolymers with Diketopyrrolopyrrole (DPP) | Electron-acceptor | High charge carrier mobility. | Organic field-effect transistors | ucl.ac.uk |

| Copolymers with 3,4-ethylenedioxythiophene (B145204) (EDOT) | Electron-rich | Enhanced stability and conductivity. | Electrochromic devices | researchgate.net |

This table illustrates the versatility of copolymerization in tailoring the properties of materials based on 3-dodecyl-2,2'-bithiophene.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations are fundamental to predicting the behavior of conjugated molecules like 3-dodecyl-2,2'-bithiophene. These calculations elucidate the interplay between the molecule's geometry and its electronic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of thiophene-based materials. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining the optoelectronic properties of the molecule. The energy of the HOMO relates to the ionization potential and its ability to donate an electron, while the LUMO energy relates to the electron affinity. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key parameter that corresponds to the molecule's excitation energy. researchgate.netnih.govnih.gov

For the parent molecule, 2,2'-bithiophene (B32781), DFT calculations provide baseline values for these energy levels. The introduction of a dodecyl group at the 3-position significantly influences these orbitals. Alkyl groups are electron-donating, which tends to raise the energy of the HOMO level more than the LUMO level. This results in a reduction of the HOMO-LUMO gap compared to unsubstituted bithiophene, leading to a red-shift in the absorption spectrum.

DFT calculations allow for the visualization of these orbitals. In 3-dodecyl-2,2'-bithiophene, the HOMO is typically characterized by a π-bonding character delocalized across the bithiophene backbone, while the LUMO has a π*-antibonding character. The dodecyl chain itself generally does not contribute significantly to the frontier orbitals but influences them through its electronic donating effect and steric impact on the planarity of the thiophene (B33073) rings. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|

| 2,2'-Bithiophene (parent) | -6.3 to -6.0 | -1.0 to -0.8 | 5.0 to 5.5 |

| 3-dodecyl-2,2'-bithiophene (expected) | -5.8 to -5.5 | -1.1 to -0.9 | 4.4 to 4.9 |

Note: The values presented are typical ranges from DFT calculations and can vary depending on the functional and basis set used.

The degree of planarity between the two thiophene rings in 3-dodecyl-2,2'-bithiophene is a critical factor for effective π-conjugation. The torsional (dihedral) angle between the rings dictates the extent of orbital overlap. Computational studies on the parent 2,2'-bithiophene reveal a relatively flat potential energy surface with two minima: a global minimum at the anti conformation (180° dihedral angle) and a local minimum at the syn conformation (near 0°). mst.edunsf.gov

The rotational barrier between these conformations is relatively small, typically calculated to be around 2 kcal/mol for unsubstituted bithiophene. mst.edu The introduction of a bulky dodecyl group at the 3-position introduces significant steric hindrance. This sterically hinders the syn conformation, raising its energy relative to the anti conformation and potentially increasing the rotational barrier. researchgate.net Ab initio molecular orbital theory is employed to calculate these gas-phase barriers to internal rotation. researchgate.net As a result, 3-dodecyl-2,2'-bithiophene is expected to have a stronger preference for a twisted or fully anti conformation, which can impact intermolecular packing in the solid state.

| Parameter | 2,2'-Bithiophene | 3-dodecyl-2,2'-bithiophene (Expected Effect) |

|---|---|---|

| Global Minimum | ~180° (anti) | Strongly favors anti (~180°) or twisted-anti conformation |

| Local Minimum | ~0° (syn) | Syn conformation is sterically disfavored and higher in energy |

| Rotational Barrier (kcal/mol) | ~2.0 | Increased due to steric clash of the dodecyl group |

The π-delocalization energy quantifies the stabilization gained from the delocalization of π-electrons across the conjugated system. This energy is directly correlated with the planarity of the bithiophene unit. A more planar conformation allows for greater overlap of p-orbitals, leading to enhanced π-delocalization and a smaller HOMO-LUMO gap.

Computational methods like the Harmonic Oscillator Model of Aromaticity (HOMA) can be used to assess the degree of aromaticity and π-electron delocalization within each thiophene ring. nih.gov For 3-dodecyl-2,2'-bithiophene, any deviation from planarity caused by the steric influence of the dodecyl group would result in a lower π-delocalization energy compared to an idealized, fully planar system. This trade-off between steric effects and electronic stabilization is a key aspect explored in theoretical studies.

Molecular Dynamics Simulations for Intermolecular Interactions and Packing

While quantum chemical calculations focus on single molecules, molecular dynamics (MD) simulations are used to study the collective behavior of many molecules. nih.gov For 3-dodecyl-2,2'-bithiophene, MD simulations can model how molecules pack in a thin film or crystal, which is crucial for charge transport in devices. The long, flexible dodecyl chains play a dominant role in these interactions. They mediate the distance and orientation between the conjugated bithiophene cores through van der Waals forces. MD simulations can reveal phenomena such as chain interdigitation and the formation of lamellar structures, which directly influence the electronic coupling between adjacent molecules and, consequently, the bulk charge mobility.

Theoretical Modeling of Charge Transport Mechanisms (e.g., Marcus Treatment)

Charge transport in organic semiconductors is often described as a hopping process, where a charge (electron or hole) moves between adjacent molecules. Marcus theory provides a framework for calculating the rate of this electron transfer. wikipedia.orguq.edu.au The theory relates the transfer rate to two key parameters: the electronic coupling between the molecules and the reorganization energy. wikipedia.org

DFT calculations provide the necessary inputs for the Marcus model. The reorganization energy has two components: an internal contribution from the geometry relaxation of the molecule upon gaining or losing a charge, and an external contribution from the polarization of the surrounding medium. The electronic coupling is highly sensitive to the distance and orientation between molecules, which can be obtained from MD simulations. By applying Marcus theory, researchers can theoretically predict how the dodecyl chain's influence on molecular packing affects charge mobility. researchgate.net

Structure-Property Relationship Optimization via Computational Design

Computational modeling is a powerful tool for the rational design of new materials with enhanced properties. By systematically modifying the structure of 3-dodecyl-2,2'-bithiophene in silico, researchers can predict the impact on its electronic and transport properties. For example, DFT calculations can be used to screen a library of derivatives with different alkyl chain lengths or the addition of other functional groups. whiterose.ac.uk This computational screening can identify promising candidates with optimized HOMO/LUMO levels for better energy level alignment in solar cells or with reduced reorganization energies for higher charge mobility in transistors, thereby guiding synthetic efforts toward the most promising materials.

Advanced Spectroscopic Characterization of Poly 3 Dodecyl 2,2 Bithiophene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Regioregularity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure and, crucially, for quantifying the regioregularity of poly(3-alkylthiophenes) (P3ATs), including P3DDT. acs.org The arrangement of the dodecyl side chains along the polythiophene backbone significantly influences the material's electronic and optical properties. cmu.edu

In ¹H NMR spectra of P3DDT, the chemical shifts of the aromatic protons on the thiophene (B33073) rings are particularly sensitive to the coupling methodology. rsc.orgrsc.org Head-to-tail (HT) couplings result in a more planar and highly conjugated polymer backbone, while head-to-head (HH) and tail-to-tail (TT) couplings introduce steric hindrance, causing the backbone to twist and reducing conjugation. cmu.eduuic.edu For highly regioregular, head-to-tail coupled P3DDT, a major peak for the aromatic proton appears at a specific chemical shift, whereas regioirregular polymers show additional peaks corresponding to the different coupling arrangements. rsc.org For instance, studies on similar poly(3-alkylthiophene)s show distinct signals that allow for the quantification of HT, HH, and TT dyads. wikipedia.org The degree of regioregularity, often expressed as a percentage of HT couplings, can be calculated from the integration of these respective NMR signals.

¹³C NMR spectroscopy provides complementary information, with the carbon signals of the thiophene ring also being sensitive to the regioregularity. mdpi.com In highly regioregular polymers, the well-defined chemical environment leads to sharper and more distinct signals for the aromatic carbons. mdpi.com Conversely, regioirregularity leads to a broader range of chemical environments and, consequently, a more complex spectrum with overlapping signals that can be difficult to resolve. acs.org Solid-state ¹³C NMR techniques, such as cross-polarization and magic-angle spinning (CPMAS), can further elucidate the structure and dynamics of the polymer chains in the solid state. aps.org

Table 1: Representative ¹H NMR Chemical Shifts for Thiophene Protons in Poly(3-alkylthiophene)s

| Coupling Type | Representative Chemical Shift (ppm) | Reference |

|---|---|---|

| Head-to-Tail (HT) | ~7.38 | rsc.org |

| Head-to-Head (HH) | Varies, often shielded | wikipedia.org |

| Tail-to-Tail (TT) | Varies, often shielded | wikipedia.org |

UV-Visible-Near Infrared (UV-Vis-NIR) Absorption and Fluorescence Spectroscopy

UV-Vis-NIR spectroscopy is fundamental for probing the electronic structure of conjugated polymers like P3DDT. The absorption spectrum is dominated by a broad and intense π-π* transition, the energy of which is directly related to the conjugation length of the polymer backbone. researchgate.net A longer effective conjugation length, typically found in highly regioregular polymers with a planar conformation, results in a red-shifted absorption maximum (λ_max). wikipedia.org

For P3DDT, the λ_max in solution is typically observed in the visible region. researchgate.net In the solid state, intermolecular interactions and chain packing can lead to a further red-shift and the appearance of vibronic fine structure, indicating a more ordered, aggregated state. acs.org The evolution of the UV-Vis spectra upon electrochemical doping reveals the formation of new electronic states within the band gap, such as polarons and bipolarons, which appear as new absorption bands at lower energies, often in the NIR region. acs.orgresearchgate.net

Fluorescence spectroscopy complements absorption data by providing information about the emissive properties and excited-state dynamics. The fluorescence emission of P3DDT is sensitive to the polymer's conformation and environment. Aggregation of polymer chains in poor solvents or in the solid state often leads to quenching of the fluorescence. nih.gov

The optical properties of P3DDT are highly dependent on its environment. In "good" solvents, where the polymer chains are well-solvated and adopt a more coiled conformation, the absorption maximum is typically at a higher energy (blue-shifted). acs.org In "poor" solvents, the polymer chains tend to aggregate to minimize unfavorable solvent interactions, leading to a more planar and extended conjugation, which results in a red-shifted absorption spectrum. acs.orgacs.org This phenomenon is a hallmark of solvatochromism.

When P3DDT is blended with an insulating polymer matrix, such as poly(methyl methacrylate) (PMMA), its aggregation behavior and resulting spectral characteristics can be controlled. researchgate.net The specific interactions between the P3DDT and the matrix polymer, as well as the processing conditions, dictate the final morphology and the extent of phase separation, which in turn affects the electronic properties of the blend. researchgate.net The spectral characteristics of bithiophenes can also be influenced by the polarity of the surrounding medium, whether it be a low-polarity solvent or a polymer matrix. thegoodscentscompany.com

Poly(3-alkylthiophene)s, including P3DDT, are well-known for their thermochromic and solvatochromistic properties. uri.eduwikidoc.org Thermochromism refers to the reversible change in color (and thus UV-Vis absorption spectrum) with temperature. wikipedia.org As the temperature of a P3DDT film or solution is increased, the ordered, planar structure is disrupted by thermal energy, leading to a more twisted and disordered conformation. This reduces the effective conjugation length and causes a blue-shift in the absorption spectrum. aps.orgresearchgate.net

The presence of an isosbestic point, where the absorbance curves at different temperatures intersect, often indicates a two-phase equilibrium between an ordered, low-temperature phase and a disordered, high-temperature phase. wikipedia.orgwikidoc.org However, not all thermochromic polythiophenes exhibit a clear isosbestic point. uri.edu The nature of the thermochromic transition is influenced by factors such as regioregularity and the length of the alkyl side chains. wikipedia.orguri.edu Solvatochromism, as discussed previously, arises from the same fundamental principle: changes in the polymer chain conformation and aggregation state induced by the solvent environment. uri.edu

Table 2: Spectroscopic Behavior of Poly(3-dodecylthiophene) under Different Conditions

| Condition | Spectral Shift | Underlying Cause | Reference |

|---|---|---|---|

| Increasing Temperature | Blue Shift (Thermochromism) | Disruption of planar conformation, reduced conjugation length | aps.orgresearchgate.net |

| Poor Solvent | Red Shift (Solvatochromism) | Interchain aggregation, increased planarity | acs.org |

| Good Solvent | Blue Shift (Solvatochromism) | Disaggregated, coiled chains | acs.org |

| Electrochemical Oxidation | Bleaching of π-π* transition, growth of NIR bands | Formation of polarons and bipolarons | acs.orgresearchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Charge Distribution Analysis

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of atoms in a material. For P3DDT systems, XPS is particularly valuable for analyzing the charge distribution within the polymer backbone upon doping. aps.org

When the polymer is chemically or electrochemically oxidized (doped), electrons are removed from the conjugated backbone, creating positive charges (polarons or bipolarons) that are balanced by counter-ions (dopants). This change in the electronic structure is reflected in the core-level binding energies of the constituent atoms, particularly carbon (C 1s) and sulfur (S 2p). acs.orgaps.org

Analysis of the S 2p core-level spectrum in doped polythiophenes often reveals the presence of multiple sulfur species. aps.orgresearchgate.net The main peak corresponds to the neutral sulfur atoms in the thiophene rings, while a second component at a higher binding energy emerges upon doping. This higher binding energy peak is attributed to positively charged sulfur atoms (thiopheniums) that are part of the polaron or bipolaron structures. aps.orgacs.org By deconvoluting the core-level spectra, the relative amounts of neutral and charged species can be quantified, providing a direct measure of the doping level and the extent of charge localization on the polymer chain. aps.orgacs.org XPS studies on poly(2,2'-bithiophene) have shown that the charge is distributed among both carbon and sulfur atoms, with the relative amounts of neutral and polarized species varying with the oxidation level. aps.org

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Complexation

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the chemical bonds present in the polymer. In P3DDT, FTIR is used to confirm the chemical structure, investigate conformational changes, and study the effects of doping. tandfonline.com

The FTIR spectrum of P3DDT shows characteristic bands corresponding to the C-H stretching of the dodecyl side chains (around 2850-2960 cm⁻¹), the aromatic C-H stretching of the thiophene ring, and the C=C and C-C stretching vibrations of the thiophene ring. mdpi.comtandfonline.com A key region of interest is the out-of-plane C-H deformation band of the thiophene ring (around 820 cm⁻¹), as its position and shape are sensitive to the polymer's conformation and the planarity of the backbone. aps.org

Upon doping, new vibrational modes, known as infrared-active vibrations (IRAVs), appear in the spectrum. These bands are a direct consequence of the structural relaxation of the polymer backbone from an aromatic-like to a quinoid-like structure upon the formation of charge carriers (polarons and bipolarons). acs.org The appearance and intensity of these IRAVs provide strong evidence for charge carrier generation and complexation with dopant species. acs.org Temperature-dependent FTIR studies can also track conformational changes, such as the twisting of the thiophene rings, which manifest as shifts in the vibrational frequencies. aps.org

Morphological and Self Assembly Studies of Poly 3 Dodecyl 2,2 Bithiophene Systems

Self-Assembly Mechanisms of Conjugated Polymers with Dodecyl Side Chains

The self-assembly of conjugated polymers like P3DDT is a complex process driven by a delicate interplay of forces. The dodecyl side chains, while crucial for solubility, also introduce steric effects that profoundly influence the final morphology.

The introduction of alkoxy chains in place of alkyl chains can reduce steric hindrance due to the smaller van der Waal radius of the oxygen atom compared to a methylene (B1212753) group. acs.org This can lead to a more planar backbone and improved charge transport properties. acs.org

In block copolymers containing a P3DDT segment, a competition arises between microphase separation and crystallization. acs.org Microphase separation is the tendency of the chemically distinct blocks to segregate into ordered nanodomains, while crystallization is the ordering of the polymer chains into a regular lattice. The outcome of this competition depends on factors like the block ratio, cooling rate, and the relative glass transition and melting temperatures of the blocks. acs.orgosti.gov

For example, in poly(3-butylthiophene)-b-poly(3-dodecylthiophene) (P3BT-b-P3DDT) diblock copolymers, the P3BT block with shorter side chains crystallizes at a higher temperature, forming a microphase-separated lamellar structure. acs.org The subsequent crystallization of the P3DDT block is then confined within the amorphous domains between the pre-existing P3BT crystals. acs.org The regioregularity of the P3DDT block also plays a crucial role; higher regioregularity leads to higher melting temperatures and crystallization rates, which can influence whether crystallization is confined by or breaks out of the self-assembled morphology. osti.gov

Under appropriate conditions, P3DDT and other P3ATs can self-assemble into well-defined fibrillar networks and other nanostructures. mdpi.comresearchgate.net These fibrillar structures are often associated with the crystalline domains of the polymer and are crucial for efficient charge transport in electronic devices. The formation of these networks can be influenced by processing conditions such as the choice of solvent and thermal annealing. acs.org

In thin films, P3ATs often form a network of crystalline nanofibrils embedded within an amorphous matrix. wiley.com The formation of these nanofibrillar structures is a key aspect of the morphology of these materials. researchgate.net Furthermore, the blending of P3DDT-based polymers with other materials, such as fullerenes in organic solar cells, can lead to the formation of bicontinuous interpenetrating networks, which are essential for efficient charge separation and transport. mdpi.com The ability to control the formation of these nanostructures is critical for optimizing the performance of organic electronic devices. core.ac.uk

Crystalline Structure and Order

The crystalline structure of P3DDT is a key factor governing its performance in electronic applications. This structure is characterized by the arrangement of the polymer backbones and the packing of the dodecyl side chains.

Regioregularity, which describes the consistency of the head-to-tail linkages between monomer units, has a profound impact on the crystalline structure of P3DDT. cmu.edu High regioregularity allows the polymer chains to adopt a more planar conformation, which facilitates closer π–π stacking and leads to higher crystallinity and improved charge carrier mobility. rsc.orgcmu.edu In contrast, regioirregularities introduce kinks and twists in the polymer backbone, disrupting the packing and reducing the extent of crystalline order. acs.orgrsc.org

The length of the alkyl side chain directly influences the lamellar thickness. For P3ATs, the lamellar period, which includes the width of the polymer backbone and the interdigitated or non-interdigitated side chains, increases linearly with the number of carbon atoms in the side chain. wiley.com The degree of side-chain interdigitation can also vary depending on the regioregularity and processing conditions, further influencing the lamellar spacing. osti.govwiley.com For instance, highly regioregular P3DDT can exhibit a liquid crystalline monolayer with interdigitated chains, while less regioregular versions may form a more flexible bilayer conformation. osti.gov

| Property | Description | Impacting Factors |

| Self-Assembly | Spontaneous organization into ordered structures. | Steric hindrance, block copolymer composition, solvent, temperature. |

| Morphology | The overall shape and structure, including fibrillar networks and nanostructures. | Chain twisting, competition between microphase separation and crystallization. |

| Crystalline Structure | The ordered arrangement of polymer chains in the solid state. | Intermolecular packing, π–π stacking, regioregularity. |

| π–π Stacking Distance | The distance between parallel aromatic rings of adjacent polymer chains. | Regioregularity, planarity of the backbone. |

| Lamellar Thickness | The thickness of the layers formed by the polymer backbone and side chains. | Length of the alkyl side chain, side-chain interdigitation. |

Control of Polymer Chain Orientation (e.g., Edge-on Conformation)

The orientation of polymer chains in thin films is a crucial factor influencing the performance of organic electronic devices. For many applications, an "edge-on" conformation, where the π-stacking direction is in the plane of the substrate, is desirable as it facilitates efficient in-plane charge transport. researchgate.netuni-potsdam.de Several strategies are employed to control the chain orientation of polythiophenes like P3DDBT.

One effective method is nanoconfinement. By utilizing templates such as porous anodic aluminum oxide (AAO), the orientation of polymer crystals can be manipulated. researchgate.net Studies on poly(3-dodecylthiophene)s (P3DDTs) have shown that as the pore diameter of the AAO template decreases, the dominant orientation of certain crystal forms can shift from face-on to edge-on. researchgate.net Specifically, for P3DDTs, Form II crystals transition to a dominant edge-on morphology as the pore diameter is reduced from 100 to 30 nm, while Form I crystals maintain a consistent edge-on orientation regardless of the pore size. researchgate.net

Temperature also plays a significant role in chain orientation. For a fixed pore diameter, temperature-dependent studies have revealed that different crystal forms exhibit varied orientational changes. researchgate.net For instance, Form II crystals of P3DDT show significant orientational changes with increasing temperature, whereas Form I crystals primarily undergo chain reconfiguration. researchgate.net

High-temperature rubbing is another technique used to achieve large-scale alignment of polymer chains. uni-potsdam.de This method, followed by post-rubbing annealing, can lead to highly oriented morphologies with significant anisotropy in charge transport. For a similar n-type polymer, P(NDI2OD-T2), this technique resulted in charge transport mobilities up to ten times higher in the direction parallel to the polymer chains compared to the perpendicular direction. uni-potsdam.de

The choice of solvent and processing conditions during film casting can also influence the final morphology. stanford.edu Furthermore, the molecular weight of the polymer has been shown to have a strong correlation with the resulting film morphology and charge carrier mobility. stanford.edu In some poly(3-alkylthiophene)s (P3ATs), lower molecular weight films tend to form highly ordered nanorod structures, while higher molecular weight films result in a more isotropic nodule structure. stanford.edu

The interplay between the polymer's chemical structure, such as side chain density, and processing techniques like rubbing, offers a competing strategy to enhance thermoelectric performance by controlling polymer alignment. acs.org Reducing side chain density can lead to a less ordered initial state but can result in significantly increased electrical conductivity upon doping. acs.org

| Method | Effect on Chain Orientation | Relevant Findings | References |

| Nanoconfinement (AAO Template) | Induces edge-on conformation | Form II crystals of P3DDT shift from face-on to edge-on as pore size decreases from 100 to 30 nm. Form I remains edge-on. | researchgate.net |

| High-Temperature Rubbing | Aligns polymer chains in a specific direction | Achieves large-scale alignment with high dichroic ratios, leading to anisotropic charge transport. | uni-potsdam.de |

| Temperature Annealing | Influences crystal form and chain reconfiguration | Form II P3DDT crystals show significant orientational changes with temperature, while Form I undergoes chain reconfiguration. | researchgate.net |

| Solvent & Processing Conditions | Affects the final film morphology | Modifying casting conditions can strongly affect the morphology and charge transport, especially in low molecular weight films. | stanford.edu |

| Molecular Weight Control | Correlates with film structure and mobility | Low MW P3ATs can form ordered nanorods, while high MW P3ATs form isotropic nodules. | stanford.edu |

Advanced Imaging Techniques for Morphology Characterization

A suite of advanced imaging and scattering techniques is essential for the detailed characterization of the complex morphologies of P3DDBT systems at various length scales.

Atomic Force Microscopy (AFM) is a powerful tool for visualizing the surface topography of polymer films at the nanoscale. afmworkshop.com It provides three-dimensional information, allowing for the measurement of features like the height and lateral dimensions of nanostructures. afmworkshop.com In the context of polythiophenes, AFM has been used to characterize the morphology of films with different molecular weights, revealing structures ranging from ordered nanorods to isotropic nodules. stanford.edu

Current-Sensing AFM (CS-AFM) is a specialized mode that simultaneously measures topography and local conductivity. researchgate.netnih.govresearchgate.net This technique has been instrumental in studying the distribution of doping levels and local electrical characteristics in electrochemically doped poly[2,2'-bithiophene] and blends of conjugated polymers. nih.govresearchgate.net By mapping the current flow at the nanoscale, CS-AFM provides direct insight into the relationship between morphology and electrical performance.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are electron-based imaging techniques that provide complementary information about the morphology of materials. thermofisher.comnih.gov

TEM , on the other hand, uses electrons that are transmitted through an ultrathin sample to create an image. thermofisher.com This provides valuable information about the internal structure, such as crystallinity and the arrangement of different phases within the material. thermofisher.commyscope.training TEM has been employed to study the self-assembly of block copolymers containing P3DDT, revealing how crystallization can be confined within pre-formed microdomains. acs.org

| Technique | Information Provided | Application Example for Polythiophene Systems | References |

| AFM | 3D surface topography | Characterizing nanorod vs. nodule structures in P3HT films of varying molecular weights. | stanford.edu |

| CS-AFM | Topography and local conductivity | Mapping doping level distribution in poly[2,2'-bithiophene]. | researchgate.netresearchgate.net |

| SEM | High-resolution surface morphology | Observing the surface of chemically synthesized P(BT-co-EDOT) nanoparticles. | researchgate.net |

| TEM | Internal structure, crystallinity, phase arrangement | Visualizing confined crystallization of P3DDT blocks within P3DDT-b-PMMA copolymer microdomains. | acs.org |

X-ray scattering techniques are indispensable for probing the crystalline and lamellar structures of semicrystalline polymers like P3DDBT over various length scales. tandfonline.comrigaku.com

Wide-Angle X-ray Scattering (WAXS) provides information about the arrangement of atoms and molecules at short length scales (on the order of 0.1 nm), corresponding to the crystal lattice. rigaku.com WAXS is used to identify crystalline phases, determine the degree of crystallinity, and analyze the π-stacking distance in conjugated polymers. acs.orgresearchgate.netosti.gov For P3DDT, WAXS studies have been crucial in analyzing the thermotropic evolution of its semicrystalline nature and understanding the disorder within its layered structure. nist.govacs.org

Small-Angle X-ray Scattering (SAXS) probes larger structural features, typically in the range of 1 to 100 nm. rigaku.com It is particularly effective for characterizing the long-period lamellar structures in semicrystalline polymers, which consist of alternating crystalline and amorphous regions. researchgate.netspectroscopyonline.comxenocs.com The SAXS patterns can reveal the lamellar spacing, the orientation of the lamellae (e.g., tilted or non-tilted), and how these structures evolve under strain or during phase transitions. spectroscopyonline.comresearchgate.net In studies of P3DDT-based block copolymers, simultaneous SAXS and WAXS measurements have been used to monitor the interplay between crystallization and self-assembled morphology. osti.gov

The analysis of diffraction line shapes in WAXS, such as the Warren-Averbach method, can provide quantitative measures of crystallite size and lattice disorder, offering deeper insights into the structural ordering within poly(3-dodecylthiophene) films. nist.govacs.org

| Technique | Structural Information | Key Parameters Determined | References |

| WAXS | Atomic-scale ordering, crystal structure | π-stacking distance, crystalline phases, degree of crystallinity, lattice disorder | acs.orgresearchgate.netosti.govnist.govacs.org |

| SAXS | Nanoscale ordering, lamellar structure | Lamellar spacing, orientation of lamellae, long-period structure | researchgate.netosti.govspectroscopyonline.comxenocs.comresearchgate.net |

Charge Transport and Electronic Property Investigations

Anisotropic Charge Carrier Transport in Oriented Polymer Films

The orientation of polymer chains in thin films can lead to significant anisotropy in charge carrier transport. In polymers of 3-dodecyl-2,2'-bithiophene and its derivatives, charge transport is typically more efficient along the conjugated backbone and in the π-stacking direction compared to the direction of the insulating alkyl side chains. The alignment of these polymer chains can therefore be exploited to enhance device performance.

A study on poly(2,5-bis(3-dodecyl-2-yl)thieno[3,2-b]thiophene) (C12-pBTTT), a polymer with a structure related to poly(3-dodecyl-2,2'-bithiophene), demonstrated a method for achieving large-scale alignment of polymer films through high-temperature rubbing. This technique induces a preferential in-plane orientation of the polymer chains, with the π-stacking direction oriented along the film normal (face-on orientation). The resulting films exhibit significant anisotropy in hole mobility, with the highest mobility observed along the rubbing direction. The degree of anisotropy was found to be dependent on post-rubbing annealing conditions, with mobility anisotropy ratios ranging from 7 to 70. This highlights the critical role of molecular orientation in dictating the charge transport properties of these materials.

| Film Treatment | Mobility along Rubbing Direction (cm²/Vs) | Mobility Perpendicular to Rubbing Direction (cm²/Vs) | Anisotropy Ratio |

| Rubbed at 100 °C | Data not specified | Data not specified | ~7-70 |

| Rubbed at 100 °C and annealed at T < 200 °C | Enhanced | Lower | Increased |

| Rubbed at 100 °C and annealed at T ≥ 200 °C | Formation of edge-on crystals | Formation of edge-on crystals | Modified |

Note: Specific mobility values were not provided in the abstract, but the range of anisotropy was highlighted.

Influence of Alkyl Chain Length and Substitution Pattern on Electronic Properties

The dodecyl alkyl chain in 3-dodecyl-2,2'-bithiophene serves to enhance the solubility of the material, which is crucial for solution-based processing of electronic devices. However, the length and substitution pattern of these alkyl chains also have a profound impact on the electronic properties of the resulting materials.

In poly[5,5′-bis(3-dodecyl-2-thienyl)-2,2′-bithiophene] (PQT-12), the dodecyl side chains influence the molecular organization and, consequently, the charge carrier mobility. The electrical properties of PQT-12 thin films can vary by over three orders of magnitude depending on the processing conditions, such as the choice of substrate and annealing temperature nih.gov. Research on other poly(3-alkylthiophenes) has shown that increasing the length of the alkyl side chain can lead to a decrease in charge carrier mobility. For instance, a drastic reduction in mobility by about two orders of magnitude was observed when the alkyl chain length was increased from dodecyl (C12) to octadecyl (C18) researchgate.net. This is attributed to the increased spacing between the conjugated backbones, which hinders interchain charge hopping. Therefore, the dodecyl chain in 3-dodecyl-2,2'-bithiophene represents a compromise between achieving good solubility and maintaining efficient charge transport.

| Polymer | Alkyl Chain Length | Observed Effect on Mobility |

| Poly(3-alkylthiophenes) | C12 (dodecyl) | Higher mobility compared to C18 |

| Poly(3-alkylthiophenes) | C18 (octadecyl) | Mobility reduced by ~2 orders of magnitude compared to C12 researchgate.net |

Doping Mechanisms (p-type and n-type Doping) and their Impact on Electrical Conductivity

Doping is a key strategy for increasing the charge carrier concentration and thus the electrical conductivity of conjugated polymers. For materials based on 3-dodecyl-2,2'-bithiophene, which are typically p-type semiconductors, doping involves the introduction of an oxidizing agent (p-dopant) that removes electrons from the polymer backbone, creating mobile holes.

In a study of poly(bisdodecylquaterthiophene) (PQT12), a related polymer, doping with nitrosonium tetrafluoroborate (B81430) (NOBF4) and tetrafluorotetracyanoquinodimethane (F4TCNQ) was investigated. Doping with NOBF4 resulted in a high conductivity of 350 S/cm, while F4TCNQ doping led to a conductivity of 140 S/cm aps.orgacs.org. The efficiency of doping was found to be related to the HOMO level of the polymer and the oxidizing strength of the dopant aps.org.

Interestingly, some p-doped polymers have been shown to exhibit n-type behavior at high dopant concentrations. This phenomenon, where the Seebeck coefficient changes from positive to negative, suggests that at high doping levels, electrons can become the dominant charge carriers mdpi.com. This opens up the possibility of creating both p-type and n-type materials from a single polymer by controlling the doping level.

| Polymer | Dopant | Doping Type | Resulting Conductivity (S/cm) |

| Poly(bisdodecylquaterthiophene) (PQT12) | NOBF4 | p-type | 350 aps.orgacs.org |

| Poly(bisdodecylquaterthiophene) (PQT12) | F4TCNQ | p-type | 140 aps.orgacs.org |

Interplay of Solubilizing Substituents, Crystal Packing, and Charge Mobility

The performance of organic semiconductor devices is intimately linked to the solid-state packing of the molecules. The solubilizing dodecyl substituents in 3-dodecyl-2,2'-bithiophene not only affect solubility but also play a crucial role in directing the crystal packing, which in turn governs the charge mobility.

In poly[5,5′-bis(3-dodecyl-2-thienyl)-2,2′-bithiophene] (PQT-12), the molecular organization has a strong impact on its electrical properties nih.gov. The insulating dodecyl side chains lead to anisotropic charge transport, where charge transport is favored along the cofacially stacked conjugated backbones due to π-orbital overlap nih.gov. The degree of crystallinity and the orientation of the crystalline domains are influenced by processing conditions, and these microstructural features are directly correlated with the charge carrier mobility nih.gov. For instance, annealing PQT-12 films on a substrate treated with octadecyltrichlorosilane (B89594) (OTS) leads to crystallite growth and higher mobility nih.gov.

Studies on other thiophene-based molecules have further highlighted the importance of molecular packing. For example, in a series of bulky end-capped mpg.debenzothieno[3,2-b]benzothiophenes, subtle changes in the substituents were shown to significantly alter the crystalline packing and, consequently, the charge transport properties, with mobilities as high as 7.1 cm²/Vs being achieved in single-crystal field-effect transistors postech.ac.kr. This demonstrates the principle that fine-tuning the molecular structure, including the solubilizing side chains, can be a powerful tool to optimize crystal packing for high charge mobility.

Electronic Junction Characterization (e.g., Schottky Barrier Formation)

The interface between an organic semiconductor and a metal electrode is critical for the performance of electronic devices. Often, a Schottky barrier, which is a potential energy barrier for charge carriers, is formed at this junction. The height of this barrier influences the efficiency of charge injection and extraction.

In a study of a related polymer, poly[3-(2”,5”-diheptyloxyphenyl)-2,2'-bithiophene], in a junction with aluminum (Al), the formation of a Schottky barrier was confirmed through current-voltage (I-V) and capacitance-voltage (C-V) measurements. The device exhibited rectifying behavior, characteristic of a Schottky diode. The analysis of the I-V characteristics using the thermionic emission theory allowed for the extraction of key parameters such as the barrier height and the ideality factor. The C-V measurements provided further evidence for the formation of a depletion region at the polymer/metal interface and allowed for the determination of the built-in potential and the charge carrier concentration. These characterizations are essential for understanding and optimizing the performance of devices based on 3-dodecyl-2,2'-bithiophene and its derivatives.

| Junction | Characterization Technique | Key Findings |

| Poly[3-(2”,5”-diheptyloxyphenyl)-2,2'-bithiophene]/Al | Current-Voltage (I-V) | Rectifying behavior, confirmation of Schottky barrier |

| Poly[3-(2”,5”-diheptyloxyphenyl)-2,2'-bithiophene]/Al | Capacitance-Voltage (C-V) | Formation of a depletion region, determination of built-in potential and carrier concentration |

Applications in Organic Electronic Devices and Advanced Materials Academic Research Focus

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of printed and flexible electronics. Polymers incorporating 3-dodecyl-2,2'-bithiophene units have been extensively investigated as the active semiconductor layer in OFETs due to their favorable charge transport properties.

A key determinant of OFET performance is the charge carrier mobility of the semiconductor. For polymers containing 3-dodecyl-2,2'-bithiophene, a significant strategy to enhance field-effect mobility is the control of the polymer backbone orientation. For instance, in oriented thin films of poly[5,5′-bis(3-dodecyl-2-thienyl)-2,2′-bithiophene] (PQT), the charge-carrier transport is anisotropic. The highest field-effect mobility is not observed parallel to the polymer backbone but at an angle of 30° with respect to the backbone direction aip.org. This indicates that charge transport is more efficient in a direction that facilitates interchain hopping.

Another effective strategy involves the use of self-assembled monolayers (SAMs) on the dielectric surface. Depositing a fused-ring thieno-thiophene polymer on different SAMs has been shown to alter the polymer's crystallinity at the buried interface, which in turn influences the FET mobility and turn-on voltage mdpi.comresearchgate.netnih.gov. The surface energy of the SAM plays a crucial role in dictating the ordering of the polymer chains at the semiconductor-dielectric interface, a critical region for charge transport in an OFET.

The inclusion of unsubstituted thiophene (B33073) rings next to a fused aromatic core in copolymers can also lead to higher mobility. This architectural feature diminishes the distortion of the core that can be caused by the repulsion of methyl chains, allowing for better intermolecular interdigitation of the dodecyl side chains of adjacent polymer backbones, which results in a more ordered intermolecular structure and improved performance in field-effect transistors tandfonline.com.

A study on poly(2,5-bis(3-dodecylthiophen-2-yl)thieno[2,3-b]thiophene) deposited on various silane self-assembled monolayers demonstrated that modifying the SAM's surface energy can directly impact the polymer's crystallinity at the interface, thereby affecting both the FET mobility and the turn-on voltage mdpi.comresearchgate.netnih.gov.

Below is a data table summarizing the field-effect mobilities of OFETs based on polymers containing 3-dodecyl-2,2'-bithiophene units under different conditions.

| Polymer | Deposition Method | Substrate/Dielectric Treatment | Field-Effect Mobility (cm²/Vs) |

| Poly[5,5′-bis(3-dodecyl-2-thienyl)-2,2′-bithiophene] (PQT) | Spin-coating | Not specified | ~0.08 (isotropic) aip.org |

| Poly[5,5′-bis(3-dodecyl-2-thienyl)-2,2′-bithiophene] (PQT) | Roll-transfer | Oriented film | >0.08 (anisotropic) aip.org |

| Poly(2,5-bis(3-dodecylthiophen-2-yl)thieno[2,3-b] thiophene) (pBTCT) | Spin-coating | Various SAMs | Varies with SAM mdpi.comresearchgate.netnih.gov |

The majority of thiophene-based polymers, including those with 3-dodecyl-2,2'-bithiophene, are inherently p-channel semiconductors, meaning they transport positive charge carriers (holes). However, the development of n-channel (electron-transporting) and ambipolar (transporting both holes and electrons) polymers is crucial for the realization of complementary logic circuits.

The design of n-channel polymers often involves the incorporation of electron-withdrawing groups into the polymer backbone to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport. For instance, a homopolymer, poly(N-(2-octyldodecyl)-2,2′-bithiophene-3,3′-dicarboximide) (P1), which is based on a bithiophene-imide unit, exhibits n-channel FET activity with an electron mobility greater than 0.01 cm²/Vs nih.gov. In contrast, a copolymer incorporating the same imide unit with a longer quaterthiophene segment, poly(N-(2-octyldodecyl)-2,2′:5′,2′′:5′′,2′′′-quaterthiophene-3,3′-dicarboximide) (P2), demonstrates air-stable p-channel FET operation with a hole mobility of approximately 0.01 cm²/Vs nih.gov. This highlights how the length of the conjugated segment can tune the charge transport characteristics from n-channel to p-channel.

The following table presents examples of polymers containing bithiophene units and their charge transport characteristics.

| Polymer | Channel Type | Mobility (cm²/Vs) |

| Poly(N-(2-octyldodecyl)-2,2′-bithiophene-3,3′-dicarboximide) (P1) | n-channel | > 0.01 nih.gov |

| Poly(N-(2-octyldodecyl)-2,2′:5′,2′′:5′′,2′′′-quaterthiophene-3,3′-dicarboximide) (P2) | p-channel | ~0.01 nih.gov |

Organic Photovoltaics (OPVs) and Polymer Solar Cells

In the realm of renewable energy, 3-dodecyl-2,2'-bithiophene derivatives are valuable as electron-donor materials in the active layer of organic photovoltaics (OPVs), commonly known as polymer solar cells. The active layer is typically a bulk heterojunction (BHJ) blend of an electron donor and an electron acceptor.

Copolymers that incorporate a 3-(2-octyldodecyl)thieno[3,2-b]thiophene unit as a π-bridge in a donor-π-bridge-acceptor architecture have been synthesized for OPV applications. When blended with a fullerene acceptor (PC₇₁BM), a device based on a copolymer with a thienothiophene donor unit (PTT-ODTTBT) exhibited a power conversion efficiency (PCE) of up to 7.05% mdpi.commdpi.com. This performance is attributed to the high crystallinity and preferential face-on orientation of the polymer, which facilitates efficient charge transport mdpi.commdpi.com. The incorporation of the thieno[3,2-b]thiophene unit into the polymer backbone is a promising strategy for enhancing molecular crystallinity and hole mobility in OPV materials mdpi.commdpi.com.

The table below summarizes the performance of an OPV device utilizing a polymer with a 3-dodecyl-2,2'-bithiophene derivative.

| Polymer Donor | Acceptor | Power Conversion Efficiency (PCE) |

| PTT-ODTTBT | PC₇₁BM | 7.05% mdpi.commdpi.com |

Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

While 2,2'-bithiophene (B32781) is a known precursor for materials used in OLEDs, the direct application of 3-dodecyl-2,2'-bithiophene in the emissive layer of OLEDs and PLEDs is less commonly reported in high-performance devices. However, closely related thieno[3,2-b]thiophene-based materials have been successfully employed as emitters in OLEDs.

For example, a donor-π-acceptor type compound, DMB-TT-TPA, which features a thieno[3,2-b]thiophene π-conjugated linker, has been used as an emitter in a solution-processed OLED beilstein-journals.orgnih.govbeilstein-archives.org. This device demonstrated a maximum power efficiency of 6.70 lm/W and a maximum external quantum efficiency of 4.61% beilstein-journals.orgnih.govbeilstein-archives.org. The electron-rich and planar nature of the thienothiophene unit makes it a promising building block for OLED emitters beilstein-journals.orgnih.govbeilstein-archives.org. The dodecyl side chains in related structures would primarily serve to enhance solubility and film-forming properties for solution-based fabrication processes.

Performance metrics for a representative thienothiophene-based OLED are provided in the table below.

| Emitter | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) |

| DMB-TT-TPA | 6.70 beilstein-journals.orgnih.govbeilstein-archives.org | 4.61 beilstein-journals.orgnih.govbeilstein-archives.org |

Organic Thermoelectrics (OTEs)

Organic thermoelectric materials can convert waste heat into useful electrical energy. The performance of a thermoelectric material is often evaluated by its power factor, which is proportional to the square of the Seebeck coefficient and the electrical conductivity.

Polymers containing 3-dodecyl-2,2'-bithiophene units have been explored in the context of OTEs. For instance, poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] (PBTTT-C₁₂) has been used as a p-type semiconductor in OTE studies. In one comparative study, doped PBTTT-C₁₂ exhibited a Seebeck coefficient of 450 μV∙K⁻¹ nih.gov. Another related polymer, poly[bis(3-dodecyl-2-thienyl)-2,2-dithiophene-5,5-diyl] (PQT), shows an increase in electrical conductivity to over 140 S/cm upon electrochemical doping, which is comparable to that of poly(3-hexylthiophene) (P3HT) aip.org. The Seebeck coefficient of the doped PQT film was observed to be lower than that of P3HT aip.org. These findings suggest that the density and placement of side chains are important factors in controlling the thermoelectric properties of doped polymer films aip.org.

The table below lists the thermoelectric properties of a polymer containing a 3-dodecyl-2,2'-bithiophene derivative.

| Polymer | Dopant | Seebeck Coefficient (μV/K) | Electrical Conductivity (S/cm) |

| PBTTT-C₁₂ | Nitrosonium hexafluorophosphate nih.gov | 450 nih.gov | Not specified in source |

| PQT | Electrochemical doping | Lower than P3HT aip.org | >140 aip.org |

Sensory Applications (e.g., Aggregation-Induced Emission, Electrochromism)

The unique optical and electronic properties of 3-dodecyl-2,2'-bithiophene derivatives also lend themselves to sensory applications.